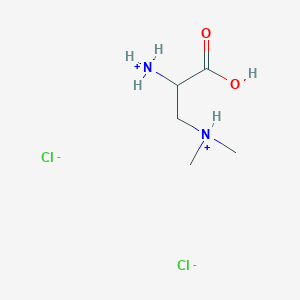

4-Aza-DL-leucine dihydrochloride

Übersicht

Beschreibung

4-Aza-DL-leucine dihydrochloride is a synthetic compound known for its role as a leucine analogue. It is primarily used in biochemical research due to its ability to interfere with bacterial high-affinity branched-chain amino acid transport systems. The compound is characterized by its white to off-white powder form and has a molecular weight of 205.08 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aza-DL-leucine dihydrochloride involves the reaction of dimethylamine with a suitable precursor to form β-dimethylamino-DL-alanine, which is then converted to its dihydrochloride salt. The reaction typically requires controlled conditions, including specific temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified through crystallization or other suitable methods to achieve the required purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Aza-DL-leucine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amino groups.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Leucine Analogue : 4-Aza-DL-leucine dihydrochloride serves as a valuable tool in chemical studies as a leucine analogue. It is utilized to investigate various biochemical pathways and reactions involving amino acids.

Biology

- Transport Mechanism Studies : The compound is instrumental in studying bacterial high-affinity branched-chain amino acid transport systems, particularly the LIV-1 transporter. It acts as a toxic analogue of leucine, disrupting normal transport functions and facilitating the selection of resistant mutants.

- Metabolomics : Recent studies have identified metabolites associated with muscle preservation that may interact with compounds like this compound, indicating its potential role in metabolic pathways .

Medicine

- Therapeutic Potential : Ongoing research is exploring the therapeutic applications of this compound in treating bacterial infections. Its unique properties allow it to interfere with bacterial growth by targeting specific transport systems .

Industrial Applications

- Biochemical Production : In industrial laboratories, this compound is used in the production of various biochemical products. Its role as a research tool aids in the development of new methodologies and products within biotechnology.

Data Table: Summary of Applications

| Application Area | Specific Use | Impact |

|---|---|---|

| Chemistry | Leucine analogue for biochemical studies | Facilitates understanding of amino acid reactions |

| Biology | Study of bacterial transport systems | Enables selection of resistant mutants |

| Medicine | Potential therapeutic agent against infections | Offers new avenues for treatment strategies |

| Industry | Research tool in biochemical production | Enhances development processes in biotechnology |

Case Study 1: Bacterial Resistance Mechanisms

A study investigated the effects of this compound on bacterial strains with high-affinity branched-chain amino acid transport systems. The compound was shown to effectively select for resistant mutants, providing insights into bacterial adaptation mechanisms.

Case Study 2: Metabolomic Analysis in Muscle Preservation

In the INSPIRE clinical trial, metabolites associated with muscle preservation were analyzed, revealing that compounds similar to this compound could influence muscle volume retention post-injury. This highlights its potential relevance in clinical nutrition and rehabilitation strategies .

Wirkmechanismus

The mechanism of action of 4-Aza-DL-leucine dihydrochloride involves its role as a leucine analogue. It competes with leucine for transport into bacterial cells via the high-affinity branched-chain amino acid transport system (LIV-I). This competition disrupts the normal function of the transport system, leading to the selection of resistant mutants. The compound’s inhibitory effects on specific metabolic pathways also contribute to its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

β-Dimethylamino-DL-alanine: A closely related compound with similar structural features.

DL-Leucine: Another leucine analogue used in biochemical research.

Uniqueness: 4-Aza-DL-leucine dihydrochloride is unique due to its specific inhibitory effects on the LIV-I transport system and its ability to select resistant bacterial mutants. This makes it a valuable tool in microbiological and genetic research .

Biologische Aktivität

4-Aza-DL-leucine dihydrochloride, a leucine analog, has garnered attention in biochemical research due to its unique biological activities. This compound is primarily utilized in studies related to amino acid transport systems and has implications in metabolic engineering and antibiotic resistance research.

This compound acts as a toxic analog of leucine, disrupting the function of high-affinity branched-chain amino acid transport systems, specifically the LIV-I transporter in bacteria. This disruption leads to the selection of resistant mutants, making it a valuable tool in studying bacterial resistance mechanisms .

Research Applications

- Bacterial Transport Studies : The compound is employed to investigate bacterial high-affinity branched-chain amino acid transport systems. It has been shown to inhibit the growth of Bacillus subtilis, with the presence of leucine preventing this inhibition, indicating its role as a competitive inhibitor .

- Metabolic Engineering : In metabolic engineering, this compound is used for screening resistant strains that can tolerate high concentrations of this compound, which can lead to enhanced production of specific metabolites like 3-methyl-1-butanol .

- Antibiotic Resistance Research : The compound has been tested against various bacterial strains, including Escherichia coli and Salmonella typhimurium, to identify drug-resistant variants .

Quantitative Studies

A study conducted by Fuenzalida et al. focused on the detection of branched-chain amino acids (BCAAs) using liquid chromatography-mass spectrometry (LC-MS/MS). The research highlighted that elevated levels of BCAAs in biological fluids could indicate metabolic disorders such as maple syrup urine disease (MSUD). The role of this compound was crucial in these assessments as it served as a competitive inhibitor during the analysis .

Case Study: Inhibition of Bacillus subtilis

In a controlled experiment, growth inhibition of Bacillus subtilis by 4-Aza-DL-leucine was quantified by measuring the diameter of bacterial growth on agar plates containing varying concentrations of leucine. Results indicated significant inhibition at lower concentrations, confirming its efficacy as an inhibitor in minimal media conditions .

| Concentration (µmol/L) | Inhibition Diameter (mm) |

|---|---|

| <152.4 | 12 |

| 152.4 - 305 | 20 |

| 305 - 457.4 | 28 |

| >457.4 | 35 |

Eigenschaften

IUPAC Name |

2-amino-3-(dimethylamino)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.2ClH/c1-7(2)3-4(6)5(8)9;;/h4H,3,6H2,1-2H3,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWNGZATZQMSHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80920535 | |

| Record name | 3-(Dimethylamino)alanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102029-69-6 | |

| Record name | 3-(Dimethylamino)alanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.